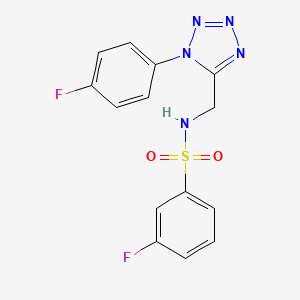

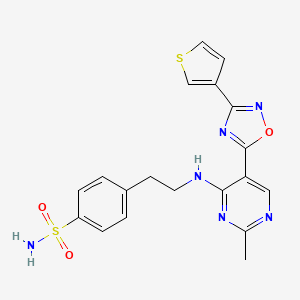

![molecular formula C24H21N3O5S2 B2515573 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 387883-19-4](/img/structure/B2515573.png)

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-substituted benzamide derivatives is a common theme across several studies. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activity is described, highlighting the potential of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in producing class III electrophysiological activity . Similarly, a series of benzamides with gastrokinetic activity were prepared, with various N-4 substituents, demonstrating potent in vivo gastric emptying activity . Additionally, benzothiazole coupled sulfonamide derivatives were synthesized by condensing aminophenyl benzothiazole with substituted sulfonyl chlorides, showing significant anticonvulsant potential . The green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water is also reported .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using various spectroscopic techniques. For example, the crystal structure of a benzothiazol-2-yl ethanamide derivative was determined to understand its conformational features . The coordination chemistry of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide with neodymium(III) and thallium(III) was studied, revealing the tridentate nature of the ligand and the coordination numbers of the metal complexes .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored in the context of their biological activity. The benzamide derivatives synthesized in study were found to be free from dopamine D2 receptor antagonistic activity, which is significant for their gastrokinetic application. The anticonvulsant activity of benzothiazole sulfonamide derivatives is attributed to their interaction with nicotinic acetylcholine ion gated receptors, as shown by computational studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. The psychotropic, anti-inflammatory, and cytotoxic activities of benzothiazol-2-yl alkanamide derivatives were investigated, with some compounds demonstrating marked sedative action and selective cytotoxic effects . The antibacterial activities of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were evaluated, showing significant activity against various bacterial strains . The antibacterial and antifungal activities of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides were also assessed, with the compounds showing promising results .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis for Antimicrobial and Anti-Inflammatory Activities : The synthesis of various substituted benzothiazoles, including compounds similar to N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide, has been conducted for potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Anticonvulsant Potential : Synthesis of benzothiazole compounds linked to benzene sulfonamides has shown promising anticonvulsant potential, as evaluated through neurotoxicity screening and computational studies (Khokra et al., 2019).

Antimicrobial Agents : New derivatives of benzothiazoles, including structures similar to this compound, have been synthesized and shown to possess antimicrobial activities (Sahin et al., 2012).

Anticancer Applications

PI3K Inhibitors and Anticancer Agents : Derivatives of benzothiazoles, including structures related to the compound , have been proposed as novel structures of PI3K inhibitors and anticancer agents. These compounds have shown significant antiproliferative activities in vitro against various human cancer cell lines (Shao et al., 2014).

Synthesis for Antitumor Properties : N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, similar in structure to the compound , have shown promising anticancer activity in preclinical screening (Horishny et al., 2020).

Pro-Apoptotic Anticancer Agents : Derivatives of indapamide, bearing structural similarities to this compound, have been synthesized and demonstrated pro-apoptotic activity in cancer cell lines (Yılmaz et al., 2015).

Other Applications

Carbonic Anhydrase Inhibitors : Aromatic sulfonamide compounds, related to the compound of interest, have been studied as inhibitors of carbonic anhydrase isoenzymes, showing potential for various therapeutic applications (Supuran et al., 2013).

Antibacterial Activities : Benzothiazole derivatives of sulphonamides, structurally related to the compound , have been synthesized and shown to possess antibacterial properties (Ikpa et al., 2020).

Luminescent Properties for White Light Emission : Benzothiazole derivatives have been investigated for their luminescent properties, contributing to the development of white-light emitting devices (Lu et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various proteins and enzymes, influencing their activity .

Mode of Action

It’s known that the benzo[d]thiazol-2-yl moiety in similar compounds plays a crucial role in their biological activity . The interaction of the compound with its targets could lead to changes in the targets’ conformation or activity, thereby influencing the biochemical pathways they are involved in .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetic profile of similar compounds has been found to be favorable .

Result of Action

Similar compounds have been reported to exhibit antibacterial activity, indicating that they may inhibit the growth and proliferation of bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S2/c28-21-10-7-17(15-19(21)24-26-20-3-1-2-4-22(20)33-24)25-23(29)16-5-8-18(9-6-16)34(30,31)27-11-13-32-14-12-27/h1-10,15,28H,11-14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQCOFWKOHTQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)

![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)